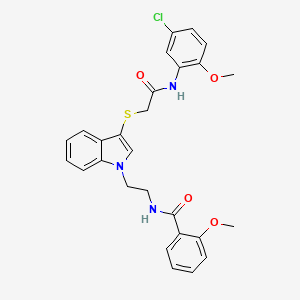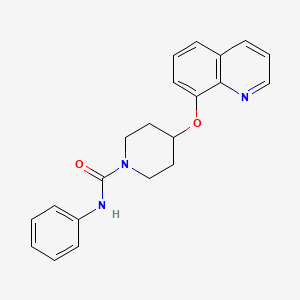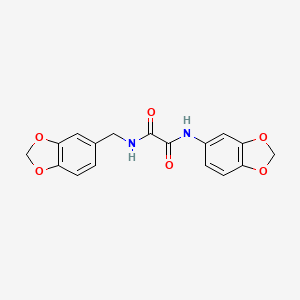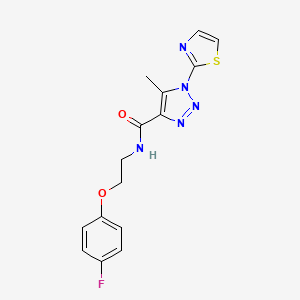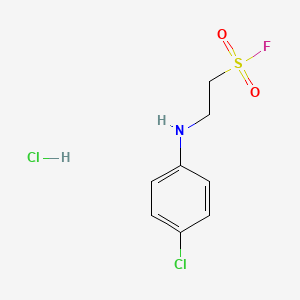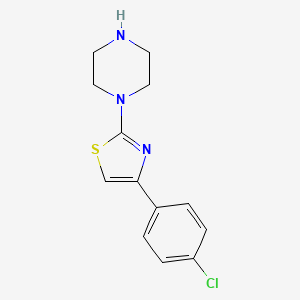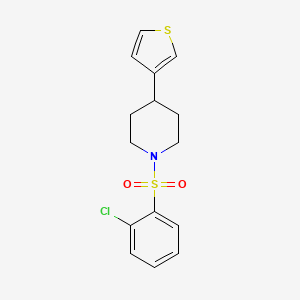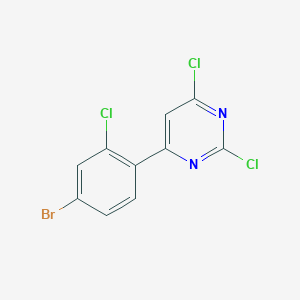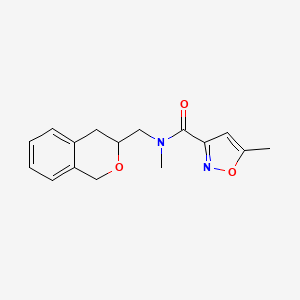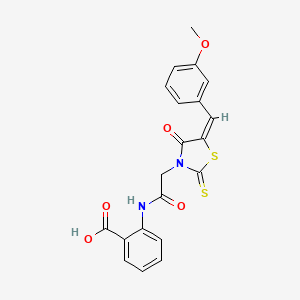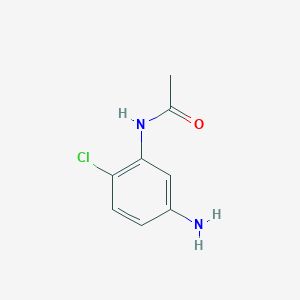
6-bromo-3-(4-hydroxyphenyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-bromo-3-(4-hydroxyphenyl)-2H-chromen-2-one” is a type of coumarin derivative. Coumarins are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of coumarin derivatives has been considered for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . Various methods, techniques, and reaction conditions have been developed for the synthesis of coumarins from different compounds such as aldehydes, phenols, ketones, and carboxylic acids .Molecular Structure Analysis
The molecular formula of “this compound” is C16H11BrO3 . The InChI code is 1S/C16H11BrO3/c1-9-13-8-11 (17)4-7-14 (13)20-16 (19)15 (9)10-2-5-12 (18)6-3-10/h2-8,18H,1H3 . The Canonical SMILES is CC1=C (C (=O)OC2=C1C=C (C=C2)Br)C3=CC=C (C=C3)O .Chemical Reactions Analysis
Coumarin derivatives could be obtained from different starting materials with various methods but with big differences in yield . An efficient method was reported by Awasthi et al. for the synthesis of coumarin–triazole derivatives via the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50 °C and then reaction with various sodium azides .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 331.16 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass is 329.98916 g/mol . The Topological Polar Surface Area is 46.5 Ų . The Heavy Atom Count is 20 .Applications De Recherche Scientifique
Antimicrobial Effects
Research has indicated that derivatives of 6-bromo-3-(4-hydroxyphenyl)-2H-chromen-2-one exhibit notable antimicrobial properties. For instance, some synthesized compounds from this chemical class demonstrated strong inhibitory activity against Gram-positive bacteria like Enterococcus faecalis, and Gram-negative bacteria such as Pseudomonas aeruginosa (Abdel-Aziem et al., 2021). Moreover, novel pyrimidine derivatives bearing phenylthiazolidinones, which were synthesized from key intermediates like 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde, exhibited remarkable antimicrobial activity on various bacterial classes and fungi (El Azab et al., 2014).
Anti-inflammatory Effects
In the domain of anti-inflammatory applications, a series of compounds synthesized from 3-(2-amino-6-pyrimidin-4-yl)-6-bromo-2H-chromen-2-one demonstrated significant anti-inflammatory activity. Specifically, compounds like BT 8 M, BT 4 P, BT 5 P, and BT 7 P showed notable effects, comparable to the standard drug diclofenac sodium, as measured by a carrageenan-induced rat paw edema method (Chaydhary et al., 2015).
Chemical Synthesis and Structural Studies
Synthesis and Characterization
The compound this compound has been a focus in various synthesis and structural studies. For example, it was involved in the preparation of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, a study that not only highlighted the synthetic process but also delved into the kinetics and thermodynamics of the reaction, providing insights into the potential applications of these compounds in drug development, especially in anticancer drugs (Asheri et al., 2016).
Physico-Chemical Properties
In another study, the physico-chemical properties of 3,3'-[(4-hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) were investigated, revealing its sensitivity to solvent polarity and potential for hydrogen bonding with various solvents. This study provided essential data that could be crucial for understanding the behavior of such compounds in different environments, thus aiding in their application in scientific research (Elenkova et al., 2014).
Mécanisme D'action
The mechanism of action of coumarin derivatives is diverse and depends on their chemical structure. They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Orientations Futures
The future directions of research on “6-bromo-3-(4-hydroxyphenyl)-2H-chromen-2-one” and other coumarin derivatives are likely to focus on further exploring their biological properties and developing new synthesis methods. Given their wide range of biological activities, coumarin derivatives have significant potential for the development of new drugs .
Propriétés
IUPAC Name |
6-bromo-3-(4-hydroxyphenyl)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO3/c16-11-3-6-14-10(7-11)8-13(15(18)19-14)9-1-4-12(17)5-2-9/h1-8,17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVHGZVYXGKVJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=CC(=C3)Br)OC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
